molecular formula C13H11N3 B12434669 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

Cat. No.: B12434669
M. Wt: 209.25 g/mol
InChI Key: QOYUGTOIUFLMLS-UHFFFAOYSA-N
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Description

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds consist of a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another method involves the reaction of 7-azaindole with bromine in dichloromethane at 0°C, followed by the addition of acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against multiple FGFRs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine

InChI

InChI=1S/C13H11N3/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)

InChI Key

QOYUGTOIUFLMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)N

Origin of Product

United States

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